molecular formula C22H19Cl2N3O5 B2913922 Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-62-3

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2913922
CAS No.: 899975-62-3
M. Wt: 476.31
InChI Key: JCHAVHAHIDOAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based small molecule characterized by a 1,6-dihydropyridazine core substituted with two chlorinated aryl groups and a carbamate-like ethoxy linkage. The compound’s structure includes:

  • A 1-(2-chlorophenyl) group at position 1 of the pyridazine ring.
  • A 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy) substituent at position 4, featuring an amide-linked 3-chloro-4-methylphenyl moiety.
  • A 6-oxo group and an ethyl carboxylate at position 3.

Its molecular formula is C₂₃H₂₀Cl₂N₃O₅, with a molecular weight of 490.33 g/mol.

Properties

IUPAC Name

ethyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-15(17)23)32-12-19(28)25-14-9-8-13(2)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHAVHAHIDOAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of the dihydropyridazine core is significant as it is often associated with various pharmacological effects. The structure can be represented as follows:

  • Core Structure : Dihydropyridazine
  • Substituents :
    • 3-chloro-4-methylphenyl group
    • 2-chlorophenyl group
    • Ethoxy and carboxylate functionalities

This structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the dihydropyridazine class. For instance, derivatives have shown significant effectiveness against both bacterial and fungal strains. A comparative analysis of several derivatives indicates that modifications to the phenyl and ethoxy groups can enhance antimicrobial potency.

CompoundActivity Against BacteriaActivity Against Fungi
Compound AHighModerate
Ethyl DihydropyridazineVery HighHigh
Compound BModerateLow

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. A recent study demonstrated that these compounds could induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (H1299), suggesting a mechanism involving cell cycle arrest and programmed cell death.

Case Study: Antiproliferative Effects

A study published in Journal of Medicinal Chemistry reported that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells. The following table summarizes the findings:

Cell LineIC50 (µM)Selectivity Index
MCF-7105
H1299154
Normal Cells>50-

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Interaction with Receptors : The compound may interact with specific receptors involved in apoptosis and cell proliferation.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the ethyl pyridazine-3-carboxylate scaffold but differ in substituents, significantly altering physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Reference
Target Compound C₂₃H₂₀Cl₂N₃O₅ 490.33 1-(2-Cl-C₆H₄), 4-[OCH₂C(O)NH(3-Cl-4-Me-C₆H₃)] ~3.8 -
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate C₁₅H₁₀F₆N₂O₃ 380.24 1-(3-CF₃-C₆H₄), 4-CF₃ 3.4
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate C₁₄H₁₀ClF₃N₂O₃ 346.69 1-(3-Cl-C₆H₄), 4-CF₃ 3.1
Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate C₂₃H₂₃N₃O₆ 437.40 1-(2-Me-C₆H₄), 4-[OCH₂C(O)NH(2-MeO-C₆H₄)] ~2.9
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate C₂₃H₂₁N₃O₇ 451.40 1-Ph, 4-[OCH₂C(O)NH(2,3-dihydro-1,4-benzodioxin-6-yl)] ~2.7

Key Structural and Functional Differences

Chlorine vs. Trifluoromethyl Substitutions: The target compound and the analog in both feature chlorophenyl groups, but the latter includes a trifluoromethyl (CF₃) group at position 4. The compound in uses dual CF₃ groups, reducing molecular weight (380.24 g/mol) but increasing steric bulk, which may limit binding pocket compatibility.

Amide-Linked Substituents :

  • The target compound’s 3-chloro-4-methylphenyl amide group introduces both hydrophobicity and steric hindrance. In contrast, the methoxy-substituted analog in replaces chlorine with a 2-methoxyphenyl group, lowering LogP (2.9) and enhancing solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

  • Answer : Michael addition reactions and cyclocondensation are common strategies. For example, chalcone precursors (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) can undergo nucleophilic attack by ethyl acetoacetate in the presence of NaOH/EtOH, followed by cyclization (). Catalytic systems (e.g., Pd-catalyzed reductive cyclization using formic acid derivatives as CO surrogates) may optimize yield and regioselectivity ().
  • Key Reaction Conditions :

ReagentSolventCatalystTemperatureYieldReference
Ethyl acetoacetateEtOH10% NaOHReflux~60–75%

Q. How can the molecular conformation and crystal packing of this compound be analyzed?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) is the gold standard. ORTEP-3 software ( ) visualizes thermal ellipsoids and disorder. For example, cyclohexene rings in similar compounds exhibit envelope, half-chair, or screw-boat conformations (puckering parameters: Q = 0.477–0.579 Å, θ = 50.6–112°) ( ). Weak C–H···O interactions stabilize crystal packing ().

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) at the 3-chloro-4-methylphenyl moiety influence biological activity?

  • Answer : Structure-activity relationship (SAR) studies on analogs (e.g., ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate) show that electron-withdrawing groups (e.g., Cl) enhance target binding via hydrophobic interactions, while methyl groups improve metabolic stability (). Computational docking (e.g., AutoDock Vina) can validate these interactions.

Q. What strategies resolve discrepancies in crystallographic data, such as disordered regions or conflicting puckering parameters?

  • Answer : Multi-conformer refinement in SHELXL (occupancy ratios: 0.684:0.316) models disorder (). Complementary techniques like DFT calculations (e.g., Gaussian09) compare theoretical/experimental geometries. For example, cyclohexene conformers in similar compounds show energy differences <2 kcal/mol, justifying disorder ( ).

Q. How can experimental phasing challenges in SC-XRD be addressed for low-symmetry derivatives?

  • Answer : High-throughput pipelines using SHELXC/D/E ( ) or molecular replacement with homologous structures (e.g., PDB: 4XYZ) improve phase resolution. Twinning detection (Hooft/Y statistic) and data merging (XDS/SCALA) mitigate issues ( ).

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and XRD data regarding rotational freedom of the 2-chlorophenyl group?

  • Answer : Variable-temperature NMR (VT-NMR) detects dynamic processes (e.g., ring flipping) not observable in XRD. For example, NOESY correlations at 298 K may show restricted rotation, while XRD captures a static conformation ( ). MD simulations (AMBER) model time-averaged behavior.

Methodological Best Practices

Q. What analytical techniques validate purity and regiochemistry post-synthesis?

  • Answer :

  • HPLC-MS : Quantifies purity (>95%) and detects regioisomers.
  • 2D NMR (HSQC, HMBC) : Assigns protons/carbons (e.g., dihydropyridazine C=O at δ ~170 ppm).
  • Elemental Analysis : Confirms C/H/N ratios within 0.3% deviation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.